molecular formula C8H5IN2O2 B14364196 4-(Iodomethyl)-3-nitrobenzonitrile CAS No. 90178-76-0

4-(Iodomethyl)-3-nitrobenzonitrile

Cat. No.: B14364196
CAS No.: 90178-76-0
M. Wt: 288.04 g/mol
InChI Key: CBOHDANLUOKOSV-UHFFFAOYSA-N
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Description

Contextualization of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Benzonitrile, a molecule consisting of a benzene (B151609) ring attached to a nitrile (-C≡N) group, serves as the parent structure for a vast family of chemical derivatives. nih.govrsc.org These compounds are integral to organic synthesis, acting as key intermediates in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers. medcraveonline.cominnospk.com The nitrile group is a versatile functional group; it can be hydrolyzed to form amides or carboxylic acids, reduced to produce amines, or used in cycloaddition reactions to create heterocyclic systems like tetrazoles. nih.gov

The utility of benzonitrile derivatives is greatly expanded by the introduction of various substituents onto the benzene ring. These substituents can modify the electronic properties and reactivity of the entire molecule, allowing for fine-tuned applications. medcraveonline.com For instance, the presence of electron-withdrawing or electron-donating groups can direct the course of further chemical reactions on the aromatic ring and influence the molecule's biological activity. innospk.com

Strategic Importance of Nitro and Iodomethyl Functionalities in Synthetic Methodologies

The specific structure of 4-(Iodomethyl)-3-nitrobenzonitrile includes two highly significant functional groups: a nitro group (-NO₂) and an iodomethyl group (-CH₂I). Each of these imparts distinct and valuable reactivity to the molecule.

The iodomethyl group is a derivative of a methyl group where one hydrogen atom is replaced by iodine. This functional group is of immense importance in synthetic chemistry because the iodide ion is an excellent leaving group. This makes the benzylic carbon highly susceptible to nucleophilic attack, enabling the straightforward introduction of a wide variety of other functional groups. This reactivity allows 4-(Iodomethyl)-3-nitrobenzonitrile to serve as a versatile building block for constructing more complex molecular architectures.

Overview of Research Trajectories for Halogenated and Nitrated Organic Compounds

Research into halogenated and nitrated organic compounds is a vibrant and expanding area of chemistry. These compounds are recognized for their diverse applications and interesting chemical properties. youtube.com

Nitrated aromatic compounds are widely used as intermediates in synthesis and are known for their biological activities. innospk.com For example, their ability to be selectively reduced within biological systems makes them valuable for designing targeted drug therapies. innospk.com Research often focuses on developing new methods for their synthesis and exploring their roles as precursors for complex nitrogen-containing molecules.

Halogenated organic compounds , particularly those containing iodine, are prized for their synthetic versatility. The carbon-iodine bond is relatively weak, making these compounds excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira coupling. Benzylic halides, such as the iodomethyl group, are particularly reactive and are staples in synthetic organic chemistry for alkylation reactions.

The combination of both nitro and haloalkyl functionalities in a single molecule like 4-(Iodomethyl)-3-nitrobenzonitrile suggests a rich and varied chemistry, offering multiple pathways for chemical modification and making it a compound of high interest for synthetic chemists.

Detailed Research Findings

While specific experimental data for 4-(Iodomethyl)-3-nitrobenzonitrile is sparse in the literature, its properties and synthetic utility can be inferred from its constituent parts and related molecules like 4-methyl-3-nitrobenzonitrile (B17182) and 4-iodo-3-nitrobenzonitrile (B178522). nih.govbiosynth.comsigmaaldrich.com

Synthesis and Properties

The logical synthetic precursor to 4-(Iodomethyl)-3-nitrobenzonitrile is 4-methyl-3-nitrobenzonitrile. innospk.comsigmaaldrich.com The conversion would likely involve a free-radical halogenation of the benzylic methyl group, a standard transformation in organic synthesis.

Table 1: Predicted Physicochemical Properties of 4-(Iodomethyl)-3-nitrobenzonitrile

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₈H₅IN₂O₂Structural analysis
Molecular Weight ~288.04 g/mol Calculated from atomic weights
Appearance Likely a solid at room temperatureBased on similar structures like 4-methyl-3-nitrobenzonitrile (m.p. 102-106 °C) and 4-iodo-3-nitrobenzonitrile (m.p. 132-133 °C) sigmaaldrich.comlookchem.com
Solubility Expected to be soluble in common organic solvents like dichloromethane, THF, and acetone (B3395972).General properties of substituted aromatic compounds
Reactivity Centers 1. Benzylic carbon (electrophilic) 2. Nitro group (reducible) 3. Nitrile group (hydrolyzable/reducible) 4. Aromatic ringFunctional group analysis

Potential Synthetic Applications

The dual functionality of 4-(Iodomethyl)-3-nitrobenzonitrile makes it a valuable intermediate for synthesizing a range of more complex molecules.

Table 2: Potential Research Applications and Transformations

Reaction TypeReagents and ConditionsResulting Structure/ApplicationSignificance
Nucleophilic Substitution Various nucleophiles (e.g., R-OH, R-NH₂, R-SH, CN⁻)Introduction of ethers, amines, thioethers, or an additional nitrile group at the benzylic position.Provides a route to a wide diversity of derivatives for screening in medicinal or materials chemistry.
Nitro Group Reduction Reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C)Conversion of the -NO₂ group to an -NH₂ group, yielding 3-amino-4-(iodomethyl)benzonitrile.Creates a key building block for synthesizing heterocyclic compounds or molecules with aniline (B41778) substructures.
Combined Transformations Sequential or one-pot reactions targeting both functional groups.Synthesis of complex, polyfunctional molecules.Enables efficient construction of target molecules for advanced applications, such as pharmaceutical candidates or functional materials. medcraveonline.cominnospk.com

Properties

CAS No.

90178-76-0

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-(iodomethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2

InChI Key

CBOHDANLUOKOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])CI

Origin of Product

United States

Advanced Applications of 4 Iodomethyl 3 Nitrobenzonitrile in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of its functional groups allows 4-(Iodomethyl)-3-nitrobenzonitrile to serve as a key starting material or intermediate in the synthesis of elaborate molecules. Its utility is particularly notable in the creation of heterocyclic systems and other scaffolds of biological interest.

Precursor in Indole (B1671886) Annulation and Synthesis of Indole Alkaloids

While direct examples of using 4-(Iodomethyl)-3-nitrobenzonitrile in Fischer indole synthesis are not prominently documented, its structural motifs are relevant to the synthesis of indole derivatives. nih.govopenmedicinalchemistryjournal.com Indole alkaloids, a major class of natural products, often require multi-step syntheses where substituted phenylhydrazines are key intermediates. nih.gov The synthesis of complex indole alkaloids can be achieved through various non-biomimetic strategies, including those that utilize alkyne chemistry to construct the core structures. rsc.org Methodologies for creating substituted indoles are continuously evolving, with modern approaches focusing on efficiency and green chemistry principles. openmedicinalchemistryjournal.com

Synthetic Intermediate for Heterocyclic Compounds (e.g., isoxazolines, tetrazoles)

The nitrile group within 4-(Iodomethyl)-3-nitrobenzonitrile is a key functional handle for the synthesis of various nitrogen-containing heterocycles.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for forming 5-substituted 1H-tetrazoles. nih.govorganic-chemistry.org This reaction can be catalyzed by various reagents, including zinc salts and nanocatalysts, to produce tetrazole derivatives in good yields. nih.govorganic-chemistry.org The general synthesis involves reacting an organic nitrile with sodium azide under appropriate conditions. nih.govnih.gov

Table 1: General Methods for Tetrazole Synthesis from Nitriles

Catalyst / ConditionsSubstrate ScopeReference
Zinc salts in waterAromatic, activated/unactivated alkyl nitriles organic-chemistry.org
Co-(PYT)₂@BNPs nanocatalyst in PEG-400Organic nitrile derivatives nih.gov
Yb(OTf)₃Amines, triethyl orthoformate, sodium azide organic-chemistry.org
L-prolineAliphatic and aryl nitriles, organic thiocyanates organic-chemistry.org

Isoxazolines: The synthesis of isoxazolines can be achieved through methods like the nitrile oxide-alkyne cycloaddition (NOAC). nih.gov This reaction forms the isoxazole (B147169) ring system and is a powerful tool in post-synthetic modification of complex frameworks. nih.gov While not directly starting from 4-(Iodomethyl)-3-nitrobenzonitrile, the underlying principles of using nitrile-containing precursors are central to forming such heterocyclic structures.

Derivatization for Biologically Relevant Scaffolds

The reactive sites on 4-(Iodomethyl)-3-nitrobenzonitrile allow for its incorporation into scaffolds with potential biological activity. The iodomethyl group is a potent electrophile, enabling alkylation of various nucleophiles, while the nitro group can be reduced to an amine, providing a site for further functionalization, such as amide bond formation. The nitrile can be hydrolyzed to a carboxylic acid or serve as a precursor for other functional groups. This multi-faceted reactivity makes it a useful tool for creating libraries of compounds for drug discovery. For instance, various heterocyclic compounds, including those containing thiazole, benzimidazole, and isoxazole cores, have been investigated as inhibitors for enzymes like tyrosinase. nih.gov

Role in Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules at a late point in their synthesis. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative, accelerating the exploration of structure-activity relationships (SAR). nih.govresearchgate.net

Introduction of Complexity through Post-Synthetic Modification

Post-synthetic modification (PSM) is a technique used to functionalize existing molecular frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), after their initial synthesis. researchgate.netrsc.orgnih.gov This allows for the introduction of new functional groups that might not be compatible with the initial framework-forming conditions. rsc.org The reactive handles on a molecule like 4-(Iodomethyl)-3-nitrobenzonitrile would be ideal for covalent PSM, where it could be attached to a pre-formed structure to introduce new properties or functionalities. nih.gov Reactions like the nitrile oxide-alkyne cycloaddition have been successfully employed in the PSM of MOFs to install isoxazole moieties. nih.gov

Enabling Derivatization of Commercial Molecules

The ability to selectively introduce functional groups into complex molecules is a cornerstone of modern drug discovery. nih.govmpg.de LSF strategies enable the rapid diversification of lead compounds to optimize their pharmacological properties. nih.gov A reagent like 4-(Iodomethyl)-3-nitrobenzonitrile could theoretically be used to append the 4-cyano-2-nitrobenzyl moiety onto a commercial drug molecule containing a suitable nucleophilic handle (e.g., an alcohol, phenol, or amine). This modification could alter the parent molecule's solubility, metabolic stability, or target-binding interactions. The development of selective C-H functionalization and cross-coupling reactions has significantly advanced the toolkit available for such late-stage modifications. mpg.derwth-aachen.de

Contributions to Materials Science and Supramolecular Chemistry

The bifunctional nature of 4-(Iodomethyl)-3-nitrobenzonitrile, featuring both a reactive iodomethyl group and a coordinating nitrile moiety, positions it as a valuable building block in the fields of materials science and supramolecular chemistry. These functional groups provide distinct opportunities for constructing complex, higher-order structures with tailored properties.

Ligand Design and Coordination Chemistry (e.g., general nitrile derivatives as ligands)

The nitrile group (–C≡N) is a well-established functional group in coordination chemistry, capable of acting as a ligand to a wide array of transition metals. unibo.itnih.govontosight.ai Nitriles are classified as L-type ligands, meaning they are neutral Lewis bases that coordinate to metal centers. wikipedia.org They are generally considered weakly coordinating, which can be advantageous as they are often labile and can be readily substituted by stronger ligands, providing a strategic pathway to a variety of derivatives and materials. unibo.itnih.gov

Typically, nitrile ligands coordinate to a metal center in a monodentate, "end-on" fashion through the lone pair of electrons on the nitrogen atom. unibo.itnih.gov This linear coordination geometry is fundamental to their role in constructing supramolecular assemblies. By incorporating nitrile functionalities into organic molecules, chemists can design ligands that self-assemble with metal ions to form discrete coordination complexes or extended, multidimensional coordination polymers. nih.gov For instance, ligands featuring multiple nitrile groups can bridge metal centers, leading to the formation of chains, grids, or frameworks.

In the context of 4-(Iodomethyl)-3-nitrobenzonitrile, the nitrile group can serve as a coordination site. The electronic properties of the aromatic ring, influenced by the electron-withdrawing nitro group, can modulate the donor capacity of the nitrile nitrogen. This electronic tuning can affect the strength and nature of the resulting metal-ligand bond. Research on related benzonitrile (B105546) complexes has shown that substituents on the phenyl ring influence the bond distances and angles within the coordination sphere. wikipedia.org

The general utility of nitrile ligands in coordination chemistry is summarized in the table below.

PropertyDescription
Ligand Type L-type, neutral Lewis base. wikipedia.org
Coordination Mode Primarily monodentate, end-on (M–N≡C-R). unibo.itnih.gov
Bonding Primarily a σ-donor, with potential for weak π-acceptor character. unibo.itwikipedia.org
Common Metals Forms complexes with a wide range of transition metals, including Cu(I), Ag(I), Ru(II/III), and Fe. unibo.itwikipedia.orgnih.gov
Applications Synthesis of coordination polymers, catalysts, and as weakly coordinating, labile ligands in organometallic synthesis. unibo.itnih.govnih.gov

Precursor for Advanced Organic Materials (e.g., molecular solids incorporating iodomethyl groups)

The iodomethyl group (–CH₂I) is a key functional handle that enables the use of 4-(Iodomethyl)-3-nitrobenzonitrile as a precursor for advanced organic materials, particularly molecular solids. Molecular solids are crystalline materials composed of discrete molecules held together by non-covalent intermolecular forces, such as van der Waals forces (specifically London dispersion forces), dipole-dipole interactions, and hydrogen bonds. khanacademy.orglibretexts.org The properties of these solids, including their melting points, hardness, and volatility, are dictated by the strength of these intermolecular interactions. khanacademy.org

The presence of an iodine atom in the iodomethyl group is particularly significant. Iodine is a large, highly polarizable atom with a diffuse electron cloud. youtube.com This high polarizability leads to strong London dispersion forces between molecules, which can result in the formation of stable and well-ordered molecular crystals with relatively high melting points compared to their lighter halogen analogues. youtube.com For example, solid iodine (I₂) is a classic molecular solid where dispersion forces are strong enough to create a crystalline lattice at room temperature. libretexts.orgyoutube.com

Furthermore, the iodine atom can participate in a specific and highly directional non-covalent interaction known as halogen bonding. This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site (such as the nitro group or nitrile nitrogen on an adjacent molecule). These strong, directional interactions can be exploited to control the packing of molecules in the solid state, leading to the design of functional materials with specific architectures.

Spectroscopic and Structural Elucidation Techniques for 4 Iodomethyl 3 Nitrobenzonitrile

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 4-(Iodomethyl)-3-nitrobenzonitrile, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for 4-(Iodomethyl)-3-nitrobenzonitrile is unavailable, a study on the closely related compound, 4-methyl-3-nitrobenzonitrile (B17182) , offers valuable insights. The crystal structure of 4-methyl-3-nitrobenzonitrile reveals a monoclinic crystal system. A key feature is the rotation of the nitro group out of the plane of the benzene (B151609) ring.

Table 1: Expected Crystallographic Parameters for 4-(Iodomethyl)-3-nitrobenzonitrile (Hypothetical)

Parameter Expected Value Rationale based on Analogs
Crystal System Monoclinic or Orthorhombic Common for substituted benzenes. 4-methyl-3-nitrobenzonitrile is monoclinic.
Space Group P2₁/c or related centrosymmetric space group Common for organic molecules.
Key Torsion Angle (C-C-N-O) ~20-30° The nitro group is expected to be twisted out of the benzene ring plane due to steric hindrance with the adjacent iodomethyl group, similar to the methyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is indispensable for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information for 4-(Iodomethyl)-3-nitrobenzonitrile.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) protons of the iodomethyl group. The aromatic region would likely display a complex splitting pattern due to the dissymmetric substitution pattern. The chemical shift of the -CH₂I protons would be significantly downfield due to the deshielding effect of the iodine atom.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the nitro and cyano groups, and the substituent effects of the iodomethyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(Iodomethyl)-3-nitrobenzonitrile in CDCl₃ (Hypothetical)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
-CH₂I ~4.5 Singlet N/A The methylene protons are adjacent to an electron-withdrawing iodine atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Iodomethyl)-3-nitrobenzonitrile in CDCl₃ (Hypothetical)

Carbon Predicted Chemical Shift (ppm) Rationale
-CH₂I ~ -5 The carbon is directly attached to the highly electronegative iodine atom.
C-CN ~110-115 The carbon of the nitrile group is typically found in this region.
C-NO₂ ~150 The carbon bearing the nitro group is significantly deshielded.
C-I ~90-100 The carbon attached to the iodine atom is shifted upfield compared to other substituted carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(Iodomethyl)-3-nitrobenzonitrile would be characterized by the vibrational frequencies of its key functional groups.

Table 4: Expected IR Absorption Frequencies for 4-(Iodomethyl)-3-nitrobenzonitrile

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile) 2220 - 2240 Medium
NO₂ (Nitro) 1515 - 1560 (asymmetric) and 1345 - 1385 (symmetric) Strong
C-H (Aromatic) 3000 - 3100 Medium to Weak
C-H (Aliphatic, -CH₂I) 2850 - 3000 Medium
C=C (Aromatic) 1400 - 1600 Medium to Weak

The presence of strong absorption bands for the nitrile and nitro groups would be a clear indication of the compound's identity.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and molecular formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For 4-(Iodomethyl)-3-nitrobenzonitrile (C₈H₅IN₂O₂), the expected monoisotopic mass is approximately 287.94 g/mol .

Expected Fragmentation Patterns: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve:

Loss of Iodine: A prominent peak corresponding to the [M-I]⁺ fragment.

Loss of the Nitro Group: A peak corresponding to the [M-NO₂]⁺ fragment.

Loss of the Iodomethyl Group: A peak corresponding to the [M-CH₂I]⁺ fragment.

Formation of a Tropylium-like Ion: Rearrangement and fragmentation of the aromatic ring could also occur.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-(Iodomethyl)-3-nitrobenzonitrile

m/z Identity
288 [M]⁺ (Molecular ion)
161 [M-I]⁺
242 [M-NO₂]⁺

Theoretical and Computational Investigations of 4 Iodomethyl 3 Nitrobenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule (its conformation). For 4-(Iodomethyl)-3-nitrobenzonitrile, DFT studies would identify the preferred orientations of the iodomethyl (-CH₂I) and nitro (-NO₂) groups relative to the benzonitrile (B105546) ring. This involves calculating the potential energy surface as a function of key torsion angles, such as the C-C-C-N and C-C-N-O dihedral angles, to locate the global and local energy minima. However, specific published data on these conformational preferences and torsion angles for this particular molecule are not available.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For 4-(Iodomethyl)-3-nitrobenzonitrile, a molecular orbital analysis would reveal the distribution of these frontier orbitals, highlighting the likely sites for nucleophilic and electrophilic attack. Without specific computational studies, the exact energies and spatial distributions of the HOMO and LUMO for this compound remain undetermined.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. A computational study on 4-(Iodomethyl)-3-nitrobenzonitrile would provide these predicted parameters, but such specific data is not currently published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the potential energy surfaces of chemical reactions involving 4-(Iodomethyl)-3-nitrobenzonitrile. This allows for the determination of transition state structures and activation energies, thereby elucidating the most probable reaction pathways. For instance, the nucleophilic substitution of the iodide is a likely reaction, and computational modeling could detail the energetics of such a process. However, no specific computational studies on the reaction mechanisms of this compound have been found.

Analysis of Global and Local Reactivity Descriptors

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium.

Local reactivity descriptors, often visualized through the Molecular Electrostatic Potential (MEP) , identify the specific regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). An MEP map of 4-(Iodomethyl)-3-nitrobenzonitrile would visually indicate the negative potential around the nitro and cyano groups and the positive potential elsewhere, but specific calculated values and detailed maps are not available in the current literature.

Future Research Directions for 4 Iodomethyl 3 Nitrobenzonitrile

Development of Novel and Highly Efficient Synthetic Pathways

The future of organic synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign and economically viable. For a specialized compound like 4-(iodomethyl)-3-nitrobenzonitrile, current synthetic routes, while functional, may be open to significant improvement. Future research should focus on creating novel and more efficient synthetic pathways.

Key areas for exploration include the development of milder and more selective iodination techniques for the benzylic position. Traditional methods often rely on harsh reagents. google.com Research into photocatalytic methods or the use of novel iodinating agents could provide more sustainable alternatives. For instance, methods developed for the synthesis of other benzyl (B1604629) iodides, such as the use of a CeCl₃·7H₂O/NaI system or silicaphosphine with molecular iodine, could be adapted and optimized for this specific substrate. organic-chemistry.org A patent has described the preparation of benzyl iodide derivatives from the corresponding benzyl alcohol using sodium borohydride (B1222165) and elemental iodine, a method noted for its mild conditions and high yield. wipo.int Another patented method involves the reductive iodination of aromatic aldehydes using phosphorous acid and iodine, which could be a viable one-pot synthesis route starting from 4-formyl-3-nitrobenzonitrile. google.com

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential Starting MaterialKey Reagents/ConditionsPotential Advantages
Reductive Iodination 4-Formyl-3-nitrobenzonitrileH₃PO₃ / I₂One-pot reaction from aldehyde, mild conditions. google.com
Alcohol Iodination (4-(Hydroxymethyl)-3-nitrophenyl)methan-1-olCeCl₃·7H₂O / NaIMild and selective for alcohols. organic-chemistry.orgresearchgate.net
Halogen Exchange 4-(Chloromethyl)-3-nitrobenzonitrileNaI (Finkelstein reaction)Well-established reaction, potentially high conversion. google.comontosight.ai
Photocatalytic Iodination 4-Methyl-3-nitrobenzonitrile (B17182)Photocatalyst, light, iodine sourceGreen chemistry approach, high selectivity.

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of 4-(iodomethyl)-3-nitrobenzonitrile is dictated by its three key functional groups: the iodomethyl group, the nitro group, and the nitrile group. While the individual reactivity of these groups is well-understood, their interplay within the same molecule opens up avenues for discovering uncharted transformation pathways.

The iodomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution. Future research could explore a wide array of nucleophiles to generate diverse libraries of compounds. Beyond simple substitution, its potential in cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, remains largely unexplored. These reactions could be used to append various organic fragments, leading to complex molecular architectures. The benzylic position is also amenable to radical reactions, offering another dimension of reactivity. wikipedia.org

The electron-withdrawing nature of both the nitro and nitrile groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.com This could allow for the displacement of a suitable leaving group on the ring, or potentially direct C-H functionalization. The kinetics and regioselectivity of such reactions on this specific substrate warrant detailed investigation. mdpi.com Furthermore, the selective reduction of the nitro group to an amine would dramatically alter the electronic properties of the molecule, paving the way for a host of subsequent transformations, such as diazotization or amide coupling. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic possibilities.

Expansion into New Areas of Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of 4-(iodomethyl)-3-nitrobenzonitrile make it an attractive building block for advanced organic materials. The presence of the nitro group, a strong electron-withdrawing group, suggests potential applications in nonlinear optics and as a component in charge-transfer complexes. nih.govmdpi.com The nitrile functionality is a known precursor for the formation of phthalocyanines and other macrocyclic compounds which have applications as dyes, pigments, and in photodynamic therapy. nih.gov

Future research could focus on polymerizing or co-polymerizing derivatives of 4-(iodomethyl)-3-nitrobenzonitrile to create novel polymers with tailored electronic and optical properties. The iodomethyl group provides a convenient handle for grafting the molecule onto polymer backbones or for initiating polymerization reactions. By strategically modifying the molecule, for instance by converting the nitro group to an amine and the nitrile to a tetrazole, new classes of high-energy density materials could be accessed.

The development of fluorescent sensors is another promising area. The nitroaromatic scaffold is a known fluorescence quencher, and materials incorporating this unit could be designed for the detection of specific analytes. mdpi.com For example, a polyaniline-Ag composite has been shown to be an effective fluorescent sensor for nitroaromatic compounds like 2,4,6-trinitrophenol. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the lab to industrial-scale production is a significant challenge. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. acs.orgrsc.org The integration of the synthesis of 4-(iodomethyl)-3-nitrobenzonitrile and its derivatives into flow chemistry platforms is a critical area for future research.

The synthesis of benzyl halides and the handling of potentially hazardous reagents like azides have been successfully demonstrated in flow reactors. acs.orgdurham.ac.uk These established protocols could be adapted for the continuous production of 4-(iodomethyl)-3-nitrobenzonitrile. A multi-step flow synthesis could be envisioned, starting from a simple precursor and telescoping several reaction steps without the need for isolating intermediates. acs.orgthieme-connect.de This would not only improve efficiency and safety but also allow for the rapid generation of a library of derivatives for screening purposes.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery of new reactions and molecules based on the 4-(iodomethyl)-3-nitrobenzonitrile scaffold.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and spectral data. researchgate.netresearchgate.net For 4-(iodomethyl)-3-nitrobenzonitrile, advanced computational modeling can provide invaluable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help to rationalize its reactivity, for example, by identifying the most electrophilic and nucleophilic sites. researchgate.net Computational modeling can also be used to explore the reaction energy profiles of potential synthetic routes, helping to identify the most thermodynamically and kinetically favorable pathways. mdpi.com

Furthermore, computational studies can predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of 4-(iodomethyl)-3-nitrobenzonitrile and its derivatives, aiding in their characterization. nih.gov For materials science applications, modeling can be used to predict properties such as the nonlinear optical response or the band gap of polymers incorporating this moiety. By providing a deeper understanding of the structure-property relationships, computational modeling can significantly accelerate the design and discovery of new functional molecules and materials derived from 4-(iodomethyl)-3-nitrobenzonitrile.

Q & A

Q. What are the recommended synthetic routes for 4-(Iodomethyl)-3-nitrobenzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathway:
    The compound can be synthesized via nucleophilic substitution of a precursor like 4-(chloromethyl)-3-nitrobenzonitrile with potassium iodide in polar aprotic solvents (e.g., DMF or acetone). Alternatively, direct iodination of 3-nitrobenzonitrile derivatives using iodine and oxidizing agents (e.g., HIO₄) may be explored.
  • Optimization Parameters:
    • Temperature: 60–80°C to balance reactivity and side-product formation.
    • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve iodide ion accessibility.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers verify the purity and structural identity of 4-(Iodomethyl)-3-nitrobenzonitrile?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy:
  • ¹H NMR: Expect signals for the aromatic protons (δ 7.5–8.5 ppm), iodomethyl group (δ 4.3–4.7 ppm), and nitro group (meta to cyano).
  • 13C NMR: Cyano carbon (δ ~115 ppm), iodomethyl carbon (δ ~20 ppm).
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₈H₅IN₂O₂: 288.94 g/mol).
    • Infrared (IR) Spectroscopy: Peaks for -C≡N (~2230 cm⁻¹) and -NO₂ (~1520 cm⁻¹).
  • Purity Check: HPLC with a C18 column (acetonitrile/water gradient) to assess >95% purity .

Advanced Research Questions

Q. How does the reactivity of 4-(Iodomethyl)-3-nitrobenzonitrile compare to other halogenated nitrobenzonitriles in cross-coupling reactions?

Methodological Answer:

  • Comparative Reactivity:
    The iodomethyl group is more reactive than chloro or bromo analogs in Suzuki-Miyaura or Ullmann couplings due to weaker C-I bonds.
    • Example Reaction: Coupling with arylboronic acids using Pd(PPh₃)₄ catalyst in toluene/EtOH (80°C, 12 h).
    • Yield Optimization: Use of KI as an additive enhances iodide displacement efficiency.
  • Side Reactions: Nitro group reduction under prolonged heating; monitor via TLC .

Q. What strategies mitigate decomposition or side reactions during storage and handling of 4-(Iodomethyl)-3-nitrobenzonitrile?

Methodological Answer:

  • Storage Conditions:
    • Temperature: Store at 2–8°C in amber vials to prevent photodegradation.
    • Desiccant: Include silica gel to minimize hydrolysis of the nitrile group.
  • Handling Protocols:
    • Inert Atmosphere: Use argon/nitrogen gloveboxes for moisture-sensitive reactions.
    • Safety: Nitrile gloves and fume hoods required due to toxicity risks .

Q. How can computational modeling predict the electronic effects of the iodomethyl and nitro groups on the benzonitrile core?

Methodological Answer:

  • DFT Calculations:
    • Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
    • Key Outputs:
  • Electron-withdrawing effects of -NO₂ and -I reduce electron density at the cyano group.
  • Frontier molecular orbitals (HOMO-LUMO) predict reactivity toward nucleophilic attack.
  • Comparison to Experimental Data: Validate using Hammett substituent constants (σₚ for -NO₂ = +1.27; σₘ for -I = +0.35) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for 4-(Iodomethyl)-3-nitrobenzonitrile?

Methodological Answer:

  • Multi-Technique Validation:
    • Melting Point: Compare DSC (differential scanning calorimetry) data with literature. If conflicting (e.g., reported mp = 120–125°C vs. observed 115°C), check for polymorphic forms.
    • Spectral Overlap: Use 2D NMR (HSQC, HMBC) to resolve aromatic signal ambiguities.
  • Collaborative Studies: Cross-validate with independent labs or databases like NIST Chemistry WebBook .

Application in Advanced Research

Q. Can 4-(Iodomethyl)-3-nitrobenzonitrile serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

  • Case Study:
    • Anticancer Agents: React the iodomethyl group with thiols (e.g., glutathione analogs) to create prodrugs.
    • Antimicrobials: Introduce heterocycles (e.g., triazoles) via click chemistry.
  • Screening Workflow:
    • Synthesize derivatives.
    • Test in vitro against target cell lines (IC₅₀ assays).
    • Optimize ADMET properties using logP calculations (target <3) .

Safety and Compliance

Q. What are the critical safety protocols for disposing of 4-(Iodomethyl)-3-nitrobenzonitrile waste?

Methodological Answer:

  • Waste Management:
    • Neutralization: Treat with 10% sodium thiosulfate to reduce iodine content.
    • Disposal: Incinerate in EPA-approved facilities with scrubbers for NO₂ emissions.
  • Documentation: Maintain SDS records per OSHA Hazard Communication Standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.